molecular formula C14H16N2O2S2 B2980713 3-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid CAS No. 304476-81-1

3-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid

Cat. No. B2980713
M. Wt: 308.41
InChI Key: PHKRTEJZBKASPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid is a useful research compound. Its molecular formula is C14H16N2O2S2 and its molecular weight is 308.41. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advancements in Osteoporosis Treatment

Potent and selective antagonists of the αvβ3 receptor, with structural similarities to the compound of interest, have demonstrated promising preclinical efficacy in the treatment and prevention of osteoporosis. These compounds have shown significant unbound fractions in human plasma and favorable pharmacokinetics across various species, highlighting their potential for clinical development in osteoporosis management (Coleman et al., 2004).

Catalytic Applications in Synthesis

Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for condensation reactions, showcasing its utility in the synthesis of complex organic molecules. This demonstrates the role of sulfur-containing compounds in facilitating chemical transformations, offering insights into their potential applications in pharmaceutical and material sciences (Tayebi et al., 2011).

Inhibitory Activity Against Pathogens

The design and synthesis of thiopyrimidine-glucuronide compounds with novel biological activities illustrate the potential of pyrimidine-based compounds in developing new antimicrobial and antitumor agents. These studies highlight the importance of structural modifications in enhancing the biological activity and specificity of such molecules (Wanare, 2022).

Development of Dual Inhibitors for Cancer Therapy

Compounds derived from thieno[2,3-d]pyrimidine have been investigated for their dual inhibitory activity against key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. These findings underscore the therapeutic potential of pyrimidine derivatives in the development of new cancer treatments (Gangjee et al., 2008).

properties

IUPAC Name

3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-8-15-13(19-7-6-11(17)18)12-9-4-2-3-5-10(9)20-14(12)16-8/h2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKRTEJZBKASPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.